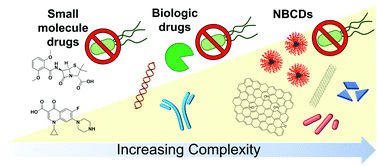Addressing a future pandemic: how can non-biological complex drugs prepare us for antimicrobial resistance threats?
Materials Horizons Pub Date: 2022-06-15 DOI: 10.1039/D2MH00254J
Abstract
Loss of effective antibiotics through antimicrobial resistance (AMR) is one of the greatest threats to human health. By 2050, the annual death rate resulting from AMR infections is predicted to have climbed from 1.27 million per annum in 2019, up to 10 million per annum. It is therefore imperative to preserve the effectiveness of both existing and future antibiotics, such that they continue to save lives. One way to conserve the use of existing antibiotics and build further contingency against resistant strains is to develop alternatives. Non-biological complex drugs (NBCDs) are an emerging class of therapeutics that show multi-mechanistic antimicrobial activity and hold great promise as next generation antimicrobial agents. We critically outline the focal advancements for each key material class, including antimicrobial polymer materials, carbon nanomaterials, and inorganic nanomaterials, and highlight the potential for the development of antimicrobial resistance against each class. Finally, we outline remaining challenges for their clinical translation, including the need for specific regulatory pathways to be established in order to allow for more efficient clinical approval and adoption of these new technologies.


Recommended Literature
- [1] Conferences and meetings
- [2] Performance enhancement strategy for tetrazoles based on nitrogen–boron bonds†
- [3] Cucurbit[7]uril host–guest complexes of the histamineH2-receptor antagonist ranitidine†
- [4] Soft-template synthesis of nitrogen-doped carbon nanodots: tunable visible-light photoluminescence and phosphor-based light-emitting diodes†
- [5] Back cover
- [6] Monte carlo simulations and experiments of all-silica zeolite LTA assembly combining structure directing agents that match cage sizes†
- [7] Estimates of average bond energies and resonance energies of hydrocarbons
- [8] Synthesis and structure of the organometallic MFe2(µ3-S)2 clusters (M = Mo or Fe)
- [9] Black phosphorus analogue tin sulfide nanosheets: synthesis and application as near-infrared photothermal agents and drug delivery platforms for cancer therapy†
- [10] Sustainable desalination using a microbial capacitive desalination cell†

Journal Name:Materials Horizons
Research Products
-
6-Deschloro Cyproterone Acetate
CAS no.: 2701-50-0
-
CAS no.: 3050-88-2
-
3-Hydroxy-2-methylbutanoic Acid
CAS no.: 473-86-9
-
CAS no.: 2646-90-4
-
CAS no.: 96-50-4
-
CAS no.: 89-64-5
-
CAS no.: 108-26-9
-
CAS no.: 2439-04-5









